(3-Aminooxetan-3-yl)methanol
Description
Molecular Architecture and Stereochemical Analysis
The molecular architecture of (3-Aminooxetan-3-yl)methanol centers around a four-membered oxetane ring system with both amino and hydroxymethyl substituents positioned at the tertiary carbon center. The compound exhibits the molecular formula C₄H₉NO₂ with a molecular weight of 103.12 daltons, representing a compact heterocyclic structure that incorporates oxygen, nitrogen, and carbon atoms in a highly constrained geometric arrangement. The Chemical Abstracts Service registry number 1305208-37-0 uniquely identifies this compound in chemical databases, while the MDL number MFCD20926150 provides additional cataloging reference.
The stereochemical analysis reveals that the compound possesses a quaternary carbon center at position 3 of the oxetane ring, which bears both the amino group and the hydroxymethyl substituent. This substitution pattern creates a rigid molecular framework where conformational flexibility is significantly restricted by the four-membered ring system. The InChI key HBGXGFLFLLDTML-UHFFFAOYSA-N provides a standardized representation of the molecular connectivity, while the simplified molecular-input line-entry system representation C1C(CO1)(CO)N clearly illustrates the structural arrangement.
The compound exhibits no defined stereochemical centers due to the symmetric substitution pattern at the quaternary carbon, eliminating potential enantiomeric forms. The heavy atom count totals seven atoms, with zero aromatic heavy atoms, indicating a fully saturated heterocyclic system. The molecular architecture demonstrates a Csp³ fraction of 1.0, confirming the completely saturated nature of all carbon atoms within the structure.
The topological polar surface area measures 55.48 Ų, reflecting the significant polar character contributed by the amino and hydroxyl functional groups. This substantial polar surface area influences the compound's physicochemical behavior, particularly its solubility characteristics and potential for hydrogen bonding interactions. The rotatable bond count of one indicates limited conformational flexibility, primarily restricted to the hydroxymethyl substituent rotation around the carbon-carbon single bond.
Properties
IUPAC Name |
(3-aminooxetan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c5-4(1-6)2-7-3-4/h6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGXGFLFLLDTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693529 | |
| Record name | (3-Aminooxetan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305208-37-0 | |
| Record name | (3-Aminooxetan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminooxetan-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation of 3-Aminooxetane Precursors
A common approach involves the alkylation of 3-aminooxetane derivatives. For instance, reacting 3-aminooxetane with 4-methoxy-3-nitropyridine in ethanol under sealed-tube conditions produces intermediates that can be further reduced or functionalized. A representative procedure involves heating 3-aminooxetane (2.0 g, 27.4 mmol) with 4-methoxy-3-nitropyridine (8.43 g, 54.7 mmol) and diisopropylethylamine (7.14 mL, 41.0 mmol) in ethanol at reflux for 16 hours. After concentration and cooling, the product is isolated via filtration and trituration with hexane. This method achieves moderate yields (25–40%) and is notable for its simplicity, though prolonged reaction times are required.
Table 1: Alkylation Conditions and Outcomes
Microwave-assisted alkylation has been explored to accelerate reaction kinetics. For example, treating 4-chloromethyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide with 3-aminooxetane in acetonitrile under microwave irradiation at 100°C for 1 hour yields the desired product in 5% yield. While this method reduces reaction time, the low yield necessitates further optimization.
Multi-Step Synthesis via Carbamate Intermediates
Carbamate Protection and Deprotection
Patent EP3248969B1 discloses a multi-step route utilizing carbamate intermediates to enhance regioselectivity. The process begins with the reaction of 3-(aminomethyl)oxetan-3-ol with chloroformate derivatives in tetrahydrofuran (THF) or acetonitrile to form N-[3-(aminomethyl)oxetan-3-yl]carbamates. Subsequent hydrolysis or hydrogenolysis removes the protecting group, yielding (3-aminooxetan-3-yl)methanol. This method achieves higher purity (>95%) by minimizing side reactions, though it requires additional purification steps.
Key Steps:
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Carbamate Formation :
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React 3-(aminomethyl)oxetan-3-ol with methyl chloroformate in THF at 0–25°C.
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Quench with aqueous sodium bicarbonate and extract with ethyl acetate.
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Deprotection :
Reductive Amination Strategies
Nitro Group Reduction
Optimization Challenges and Solutions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) facilitate higher temperatures (100°C) and improve solubility of aromatic electrophiles. Triethylamine (TEA) is preferred over bulkier bases for reactions requiring milder conditions, as it reduces steric hindrance during nucleophilic attack.
Chemical Reactions Analysis
Types of Reactions
(3-Aminooxetan-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to open the oxetane ring.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
Medicinal Chemistry
(3-Aminooxetan-3-yl)methanol serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of molecules that can interact with biological targets, such as enzymes and receptors.
Key Points:
- Pharmaceutical Development: The compound is utilized to create potential drugs targeting specific diseases, particularly those requiring the modulation of enzyme activity.
- Antimicrobial Properties: Research indicates that oxetane derivatives may exhibit antimicrobial effects, making them candidates for antibiotic development.
Organic Synthesis
In organic chemistry, this compound acts as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions enhances its utility in creating diverse chemical entities.
Reactivity and Transformations:
- Oxidation and Reduction: The compound can be oxidized to form corresponding oxetane derivatives or reduced to alcohols, showcasing its versatility.
- Substitution Reactions: It can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its amino group or ester moiety.
Biological Studies
The biological implications of this compound are significant, particularly in studying the effects of oxetane-containing compounds on living systems.
Applications:
- Anticancer Research: Studies have suggested that compounds containing oxetane structures may have anticancer properties due to their ability to interact with cellular mechanisms.
- Biocatalysis: The compound's derivatives are explored for their potential role in enzyme catalysis, enhancing the efficiency of biochemical reactions .
Industrial Applications
Beyond laboratory settings, this compound has potential industrial applications due to its unique properties.
Material Development:
- New Materials: The compound may be used in developing materials with specific reactivity or stability characteristics, which could be beneficial in various industrial processes.
Case Study 1: Antimicrobial Activity
Research conducted on oxetane derivatives demonstrated promising antimicrobial activity against several bacterial strains. The study highlighted how modifications in the oxetane structure could enhance efficacy against resistant strains.
Case Study 2: Synthesis of Complex Molecules
A notable study illustrated the use of this compound as an intermediate in synthesizing a series of bioactive compounds. The resulting products exhibited significant biological activity, underscoring the utility of this compound in drug discovery.
Mechanism of Action
The mechanism of action of (3-Aminooxetan-3-yl)methanol involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Tabulated Comparison of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Features |
|---|---|---|---|---|
| (3-Aminooxetan-3-yl)methanol | C₄H₉NO₂ | 103.12 | 1305208-37-0 | Amino, hydroxymethyl, oxetane |
| 2-(3-Aminooxetan-3-yl)ethan-1-ol | C₅H₁₁NO₂ | 117.15 | 1379812-08-4 | Extended hydroxyl chain |
| [3-(Benzylamino)oxetan-3-yl]methanol | C₁₁H₁₅NO₂ | 193.24 | 1195684-52-6 | Benzyl-substituted amino group |
| 3-Aminooxetane-3-carbonitrile HCl | C₄H₇N₂O·HCl | 138.58 | 1818847-73-2 | Nitrile group, hydrochloride salt |
| (3-Aminoadamantan-1-yl)methanol | C₁₁H₁₉NO | 181.28 | 80088-74-0 | Adamantane core |
Research and Application Insights
- Synthetic Utility: this compound is priced at ¥4,919.00/5g in China, reflecting its demand in high-value applications . In contrast, 3-Phenyloxetan-3-ol (CAS 699-73-0) is cheaper (¥699.00/250mg), likely due to simpler synthesis and lower functionalization .
- Biological Relevance : The adamantane derivative’s rigid structure is exploited in antiviral drug design, while the nitrile analog’s reactivity is leveraged for covalent inhibitor development .
- Safety Profiles: Unlike the parent compound, [3-(methylamino)oxolan-3-yl]methanol lacks documented respiratory hazards, suggesting divergent toxicity pathways .
Biological Activity
(3-Aminooxetan-3-yl)methanol is a compound characterized by its unique oxetane structure and the presence of an amino group. This combination endows the molecule with distinct chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and drug design.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, featuring an oxetane ring, which is a four-membered cyclic ether. The amino group contributes to its polarity, potentially making it more hydrophilic than other similar compounds, such as those containing fluorinated groups. This structural uniqueness may enhance its solubility and metabolic stability, which are critical factors in drug development.
Neurological Implications
This compound has been investigated for its role as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease. Inhibitors of Lp-PLA2 have demonstrated the ability to reduce inflammation and amyloid beta protein accumulation in animal models, suggesting that this compound could have therapeutic potential in treating neurodegenerative conditions .
Case Studies and Experimental Evidence
- Antimicrobial Activity : A study on related oxetane compounds showed that they possess significant antibacterial properties, which may extend to this compound. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 mg/mL against common pathogens .
- Antioxidant Activity : Similar compounds have exhibited antioxidant activities measured through assays such as DPPH and FRAP. These assays indicated a strong correlation between antioxidant capacity and the presence of phenolic compounds, suggesting that this compound might also possess similar properties .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Potential Biological Activities |
|---|---|---|
| This compound | Contains amino group; alters polarity | Antimicrobial, antioxidant |
| (3-(4-Fluorophenyl)oxetan-3-yl)methanol | Contains fluorine; enhances metabolic stability | Potential bioisostere for complex structures |
| (3-(4-Bromophenyl)oxetan-3-yl)methanol | Contains bromine; different electronic effects | Varies; potential antimicrobial activity |
Q & A
Q. Table 1: Example Reaction Conditions for Oxetane Functionalization
| Reaction Type | Reagents/Conditions | Key Product | Reference |
|---|---|---|---|
| Reduction | NaBH, MeOH, 0–25°C, 4h | Alcohol derivatives | |
| Substitution | KOtBu, tert-butanol, 60°C, 12h | Amino-oxetane intermediates |
How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- H/C NMR : Confirm the presence of oxetane ring protons (δ 4.5–5.0 ppm) and amino group integration .
- FT-IR : Validate N-H stretches (~3300 cm) and hydroxyl groups (~3400 cm) .
- Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; optimize mobile phase (e.g., acetonitrile/water + 0.1% TFA) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 118.1) .
Q. Table 2: Key Characterization Parameters
| Technique | Critical Parameters | Expected Outcomes | Reference |
|---|---|---|---|
| H NMR | DMSO-d, 400 MHz | Oxetane protons, NH | |
| HPLC | 70:30 ACN/HO, 1 mL/min | Purity >95% |
What strategies can resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
Methodological Answer:
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) to identify misassignments .
- Variable Temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., hindered rotation of the amino group) .
- Isotopic Labeling : Use N-labeled analogs to confirm NH group signals in complex spectra .
How do steric and electronic effects of the oxetane ring influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Steric Effects : The rigid oxetane ring restricts access to the amino group, slowing reactions with bulky electrophiles (e.g., tert-butyl halides). Use polar aprotic solvents (DMF) to enhance nucleophilicity .
- Electronic Effects : The electron-donating NH group activates the oxetane ring toward electrophilic attack. For Friedel-Crafts alkylation, employ Lewis acids (e.g., AlCl) to stabilize transition states .
What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in sealed containers at 2–8°C to prevent degradation; avoid exposure to moisture .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Note : For large-scale reactions, conduct a hazard operability (HAZOP) study to assess thermal stability and compatibility with reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
